2-Oxoquazepam
Übersicht
Beschreibung
Es zeichnet sich durch seine chemische Struktur aus, die eine 7-Chlor-5-(2-Fluorphenyl)-1-(2,2,2-Trifluorethyl)-3H-1,4-Benzodiazepin-2-on-Einheit umfasst . Diese Verbindung ist bekannt für ihre sedativen und anxiolytischen Eigenschaften, was sie zu einem wichtigen Studienobjekt in der Pharmakologie und medizinischen Chemie macht.
Herstellungsmethoden
Die Herstellung von 2-Oxoquazepam beinhaltet die metabolische Umwandlung von Quazepam. Quazepam wird in der Leber umfassend metabolisiert, hauptsächlich über Cytochrom-P450-Enzyme wie CYP3A4, CYP2C9 und CYP2C19 . Der primäre Stoffwechselweg beinhaltet die Umwandlung von Quazepam in this compound, das dann weiter zu N-Desalkyl-2-oxoquazepam und 3-Hydroxy-2-oxoquazepam metabolisiert wird . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Quantifizierung und Isolierung der Verbindung .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um 3-Hydroxy-2-oxoquazepam zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Der Benzodiazepinring ermöglicht verschiedene Substitutionsreaktionen, insbesondere an den Stickstoff- und Kohlenstoffpositionen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Cytochrom-P450-Enzyme für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 3-Hydroxy-2-oxoquazepam und N-Desalkyl-2-oxoquazepam .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Wirkung von Gamma-Aminobuttersäure (GABA) auf GABA_A-Rezeptoren verstärkt . Diese Rezeptoren sind ionotrope Chloridkanäle, die inhibitorische postsynaptische Potentiale erzeugen. Nach Aktivierung durch GABA erfährt der Kanal eine Konformationsänderung, die den Durchgang von Chloridionen ermöglicht, was zu einer Hyperpolarisation und Stabilisierung der neuronalen Membran führt . Dieser Mechanismus führt zu den sedativen und anxiolytischen Wirkungen, die bei this compound beobachtet werden.
Wissenschaftliche Forschungsanwendungen
2-Oxoquazepam has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine metabolism and pharmacokinetics.
Biology: The compound is studied for its interaction with GABA_A receptors in the central nervous system.
Medicine: This compound is investigated for its potential therapeutic effects in treating anxiety and insomnia.
Wirkmechanismus
Like other benzodiazepines, 2-Oxoquazepam likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA (A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This enhancement of the inhibitory effect of GABA on neuronal excitability results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and stabilization .
Safety and Hazards
Concomitant use of benzodiazepines and opioids may result in profound sedation, respiratory depression, coma, and death . Therefore, it is recommended to reserve concomitant use for patients in whom alternative treatment options are inadequate, use the lowest effective dosages and the shortest possible duration of concomitant therapy, and monitor closely for respiratory depression and sedation .
Vorbereitungsmethoden
The preparation of 2-Oxoquazepam involves the metabolic conversion of quazepam. Quazepam undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19 . The primary metabolic pathway includes the conversion of quazepam to this compound, which is then further metabolized to N-desalkyl-2-oxoquazepam and 3-hydroxy-2-oxoquazepam . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of the compound .
Analyse Chemischer Reaktionen
2-Oxoquazepam undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy-2-oxoquazepam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The benzodiazepine ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include 3-hydroxy-2-oxoquazepam and N-desalkyl-2-oxoquazepam .
Vergleich Mit ähnlichen Verbindungen
2-Oxoquazepam ähnelt anderen Benzodiazepinderivaten wie:
Quazepam: Die Stammverbindung, von der this compound abgeleitet ist.
Norflurazepam: Ein weiterer Metabolit von Quazepam mit ähnlichen pharmakologischen Eigenschaften.
3-Hydroxy-2-oxoquazepam: Ein hydroxylierter Metabolit von this compound.
Was this compound auszeichnet, ist seine präferentielle Affinität zu Typ-I-Benzodiazepin-Erkennungsstellen im menschlichen Gehirn, was zu seinem einzigartigen pharmakologischen Profil beitragen kann .
Eigenschaften
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXBSRGIRSXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197932 | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-44-2 | |
Record name | 2-Oxoquazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoquazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOQUAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.